Guanosine 5'-triphosphate (GTP), ammonium salt-d27
CAS No.:
Cat. No.: VC16639558
Molecular Formula: C10H28N9O14P3
Molecular Weight: 619.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H28N9O14P3 |
|---|---|
| Molecular Weight | 619.48 g/mol |
| Standard InChI | InChI=1S/C10H16N5O14P3.4H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;;;/hD19 |
| Standard InChI Key | QTWNASBTVYMQDQ-FCQNNZSGSA-N |
| Isomeric SMILES | [2H]C1=NC2=C(N1[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N(C(=NC2=O)N([2H])[2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N.N.N.N.N |
Introduction
Chemical and Structural Characteristics
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 619.48 g/mol |
| CAS Number | 2483831-68-9 |
| Isotopic Purity | ≥98% deuterium enrichment |
| Storage Conditions | -20°C, desiccated |
The compound’s InChIKey (QTWNASBTVYMQDQ-FCQNNZSGSA-N) and isomeric SMILES reflect its stereochemical configuration and deuterium placement, critical for ensuring reproducibility in experimental settings .
Deuterium Isotope Effects
Deuteration alters bond vibrational frequencies and kinetic isotope effects (KIEs), which are exploitable in reaction mechanism studies. For GTP-d27, the reduced zero-point energy of C-D bonds compared to C-H bonds increases metabolic stability, slowing enzymatic degradation rates in vivo . This property is particularly valuable in tracing GTP-dependent pathways over extended durations .
Biological Significance and Mechanisms
Role in Cellular Metabolism
GTP serves as a high-energy phosphate donor in protein synthesis, particularly during the elongation phase of translation. It also activates G-proteins in signal transduction cascades, regulating processes such as cell proliferation and differentiation . The deuterated form maintains these functions while offering enhanced analytical detectability.
Applications in Structural Biology
Research Applications and Case Studies
Metabolic Pathway Tracing
A 2024 study utilized GTP-d27 to map guanine nucleotide cycling in cancer cells. By coupling liquid chromatography-mass spectrometry (LC-MS) with deuterium labeling, researchers quantified GTP turnover rates in glioblastoma models, revealing dysregulated purine metabolism as a therapeutic target .
Pharmacokinetic Profiling
Deuteration’s impact on drug metabolism was demonstrated in a 2023 investigation of antiviral nucleoside analogs. Substituting hydrogen with deuterium in GTP-d27 reduced hepatic clearance by 40%, extending its half-life in murine models . Such findings underscore its potential in designing deuterated pharmaceuticals with optimized bioavailability.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | GTP (Non-deuterated) | GTP-d27 |
|---|---|---|
| Plasma Half-life | 2.1 hours | 3.5 hours |
| Metabolic Clearance | 12 mL/min/kg | 7.2 mL/min/kg |
| Protein Binding | 65% | 68% |
Industrial and Clinical Relevance
Drug Development
GTP-d27 is a prototype for deuterated drug candidates targeting GTP-dependent pathways. For instance, deuterated TSPO ligands like [18F]PBR111-d4 exhibit enhanced stability in positron emission tomography (PET) imaging, improving diagnostic accuracy for neuroinflammatory diseases .
Analytical Chemistry
In proteomics, GTP-d27 serves as an internal standard for quantifying endogenous GTP levels via stable isotope dilution mass spectrometry (SID-MS). This application is critical in biomarker discovery for neurodegenerative disorders .
Challenges and Future Directions
Synthesis and Cost
Producing GTP-d27 requires specialized deuteration techniques, such as enzymatic incorporation or chemical synthesis using deuterated precursors. Current production costs remain high (~$5,000 per gram), limiting widespread adoption .
Regulatory Considerations
While the U.S. FDA has approved deuterated drugs (e.g., deutetrabenazine), GTP-d27’s research-only status necessitates rigorous validation before clinical translation. Ongoing studies focus on toxicology profiles and long-term stability .
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